molecular formula C17H16N6O2S B2808516 N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide CAS No. 872996-36-6

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide

Cat. No.: B2808516
CAS No.: 872996-36-6
M. Wt: 368.42
InChI Key: NYRUWKORDXBREQ-UHFFFAOYSA-N
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Description

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a methoxybenzamide moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways. It is also used as a tool compound to investigate the role of specific enzymes and receptors in disease processes.

    Chemical Biology: Researchers use this compound to study its interactions with biomolecules, such as proteins and nucleic acids, to elucidate its binding modes and affinities.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. The cyanomethylsulfanyl group and methoxybenzamide moiety contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide can be compared with other triazolopyridazine derivatives, such as:

By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific binding affinities, selectivity, and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-25-13-4-2-12(3-5-13)17(24)19-10-8-15-21-20-14-6-7-16(22-23(14)15)26-11-9-18/h2-7H,8,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRUWKORDXBREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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